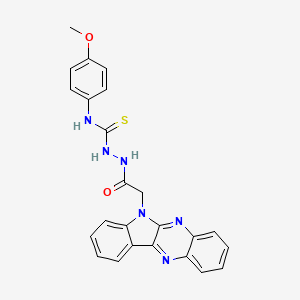

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-methoxyphenyl)amino)thiocarbonyl)hydrazide

説明

6H-インドロ(2,3-b)キノキサリン-6-酢酸, 2-(((4-メトキシフェニル)アミノ)チオカルボニル)ヒドラジドは、その多様な薬理活性で知られる複雑なヘテロ環式化合物です。 この化合物は、DNAインターカレーション特性で知られるインドロキノキサリンファミリーの一部であり、新規治療薬の開発のための貴重な足場となっています .

特性

CAS番号 |

116989-61-8 |

|---|---|

分子式 |

C24H20N6O2S |

分子量 |

456.5 g/mol |

IUPAC名 |

1-[(2-indolo[3,2-b]quinoxalin-6-ylacetyl)amino]-3-(4-methoxyphenyl)thiourea |

InChI |

InChI=1S/C24H20N6O2S/c1-32-16-12-10-15(11-13-16)25-24(33)29-28-21(31)14-30-20-9-5-2-6-17(20)22-23(30)27-19-8-4-3-7-18(19)26-22/h2-13H,14H2,1H3,(H,28,31)(H2,25,29,33) |

InChIキー |

NFLDUVSXEFIGJT-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

製品の起源 |

United States |

準備方法

6H-インドロ(2,3-b)キノキサリン誘導体の合成は、通常、イサチンまたはその誘導体とo-フェニレンジアミンの縮合反応によって行われます。 例えば、イサチンと1,2-ジアミノベンゼンを氷酢酸または塩酸中で還流条件下で反応させると、目的のインドロキノキサリンコアが得られます . 工業生産方法は、通常、収率と純度を最適化した同様の縮合反応を用います .

化学反応の分析

科学研究への応用

6H-インドロ(2,3-b)キノキサリン誘導体は、科学研究において幅広い応用範囲を持ちます。

科学的研究の応用

6H-Indolo(2,3-b)quinoxaline derivatives have a wide range of scientific research applications:

作用機序

6H-インドロ(2,3-b)キノキサリン誘導体の主要な作用機序は、DNAインターカレーションです。 このプロセスは、DNA塩基対間に化合物が挿入され、DNA複製や転写などの重要なプロセスが妨げられることを含みます . DNA-化合物複合体の熱安定性は、薬理活性において重要な要素です .

類似化合物との比較

6H-インドロ(2,3-b)キノキサリン誘導体は、強力なDNAインターカレーション特性と多様な薬理活性により、ユニークな化合物です。 類似の化合物には以下のようなものがあります。

エリプチシン: 抗がん特性を持つ別のDNAインターカレーション剤です.

NCA0424、B-220、および9-OH-B-220: DNAに強い結合親和性を示す、高度に活性なインドロキノキサリン誘導体です.

これらの化合物は、同様の作用機序を共有していますが、特定の薬理学的プロファイルと用途が異なります。

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。